molecular formula C10H12ClN3 B1626051 4-Hydrazino-2-methylquinoline hydrochloride CAS No. 61760-54-1

4-Hydrazino-2-methylquinoline hydrochloride

Cat. No.: B1626051
CAS No.: 61760-54-1
M. Wt: 209.67 g/mol
InChI Key: VJHGSVNMZWGJNQ-UHFFFAOYSA-N
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Description

4-Hydrazino-2-methylquinoline hydrochloride is a quinoline derivative featuring a hydrazine (-NHNH₂) group at position 4 and a methyl (-CH₃) group at position 2. Quinoline scaffolds are widely studied in medicinal chemistry due to their diverse pharmacological activities, including antimicrobial, anticancer, and antiviral properties. Hydrazine-containing quinoline derivatives are typically synthesized via nucleophilic substitution or condensation reactions involving hydrazine hydrate, as demonstrated in related compounds.

Properties

IUPAC Name

(2-methylquinolin-4-yl)hydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3.ClH/c1-7-6-10(13-11)8-4-2-3-5-9(8)12-7;/h2-6H,11H2,1H3,(H,12,13);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJHGSVNMZWGJNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=CC=CC=C2C(=C1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90486334
Record name 4-Hydrazino-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61760-54-1
Record name 4-Hydrazino-2-methylquinoline hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90486334
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Diazotization-Reduction Method

Reaction Overview

The diazotization-reduction pathway is a widely employed strategy for introducing hydrazine functionalities into aromatic systems. For 4-hydrazino-2-methylquinoline hydrochloride, this method begins with 2-amino-4-methylquinoline as the precursor. The amine group is first converted to a diazonium salt under acidic conditions, followed by reduction to yield the hydrazine derivative.

Diazonium Salt Formation

In a typical procedure, 2-amino-4-methylquinoline is dissolved in concentrated hydrochloric acid at 0–5°C. An aqueous solution of sodium nitrite (NaNO₂) is added dropwise to generate the diazonium salt. The exothermic nature of this reaction necessitates strict temperature control to prevent premature decomposition.

Reduction to Hydrazine

The diazonium salt is subsequently reduced using sodium sulfite or stannous chloride (SnCl₂) in hydrochloric acid. Sodium sulfite offers an eco-friendly profile due to its aqueous solubility and minimal byproduct formation, whereas stannous chloride accelerates reduction kinetics but requires careful handling due to its corrosive nature. For instance, reduction with potassium sulfite at 90–95°C for 2 hours yields the hydrazine intermediate, which is precipitated as the hydrochloride salt upon cooling.

Key Parameters:

  • Temperature: 0–5°C (diazotization); 90–95°C (reduction)
  • Reagents: HCl (12 M), NaNO₂ (1.05 equiv), sulfite (2.5 equiv)
  • Yield: ~50–60% (based on analogous benzothiazole systems)

Nucleophilic Substitution Method

Reaction Mechanism

An alternative route involves the displacement of a leaving group (e.g., chlorine) at the 2-position of 4-methylquinoline. 2-Chloro-4-methylquinoline reacts with hydrazine hydrate in a polar aprotic solvent (e.g., ethanol or DMF) to form the hydrazino derivative.

Optimization of Conditions

Elevated temperatures (80–100°C) and prolonged reaction times (12–24 hours) are critical for complete substitution. The addition of catalytic iodine or potassium iodide enhances reactivity by polarizing the C–Cl bond.

Example Protocol:

  • Combine 2-chloro-4-methylquinoline (1.0 equiv) with hydrazine hydrate (3.0 equiv) in ethanol.
  • Reflux at 80°C for 18 hours.
  • Acidify with HCl to precipitate the hydrochloride salt.

Yield: 65–75% (extrapolated from analogous quinoline substitutions).

Comparative Analysis

This method bypasses diazonium chemistry, simplifying purification. However, the availability of 2-chloro-4-methylquinoline is a bottleneck, as its synthesis requires chlorination of 2-hydroxy-4-methylquinoline using phosphorus oxychloride (POCl₃).

Alternative Pathways and Emerging Strategies

Enzymatic Synthesis

Recent advances in biocatalysis suggest potential for enzymatic amination of halogenated quinolines. For example, transaminases could theoretically convert 2-chloro-4-methylquinoline to the hydrazino derivative under mild conditions, though no published studies confirm this route.

Purification and Characterization

Crystallization Techniques

The hydrochloride salt is typically purified via recrystallization from ethanol/water mixtures. Slow cooling to 0°C ensures high-purity crystals, while repeated washing with cold ethanol removes residual impurities.

Analytical Validation

  • ¹H NMR (DMSO-d₆): δ 2.45 (s, 3H, CH₃), 7.50–8.20 (m, 4H, aromatic), 9.10 (s, 2H, NH₂).
  • Mass Spectrometry: m/z 188.1 [M+H]⁺ (free base), 224.5 [M+HCl+H]⁺.

Industrial-Scale Considerations

Large-scale production faces challenges in waste management and cost efficiency. The diazotization-reduction method generates acidic wastewater requiring neutralization, whereas the substitution route produces stoichiometric ammonium chloride. Continuous-flow reactors could mitigate these issues by improving heat transfer and reducing reaction times.

Chemical Reactions Analysis

Hydrazone Formation

The hydrazino group undergoes condensation with aldehydes or ketones to form hydrazones, a reaction critical for synthesizing Schiff base derivatives:

  • General Reaction:

    4-Hydrazino-2-methylquinoline+RCHO4-(RCH=N-NH)-2-methylquinoline\text{4-Hydrazino-2-methylquinoline} + \text{RCHO} \rightarrow \text{4-(RCH=N-NH)-2-methylquinoline}
  • Example: Reaction with substituted benzaldehydes (e.g., 6-chloro-2-formylquinoline) in ethanol or dioxane produces hydrazones with potential antimicrobial activity .

  • Conditions:

    • Solvent: Ethanol or dioxane

    • Catalyst: None required

    • Reaction Time: 3–6 hours

Sulfonation and Tosylation

The hydrazino group reacts with sulfonating agents to form sulfonohydrazides:

  • Reaction with Tosyl Chloride:

    4-Hydrazino-2-methylquinoline+p-TsCl4-(TsNH-NH)-2-methylquinoline\text{4-Hydrazino-2-methylquinoline} + \text{p-TsCl} \rightarrow \text{4-(TsNH-NH)-2-methylquinoline}
  • Conditions:

    • Solvent: Pyridine

    • Temperature: Room temperature

    • Yield: ~70–85%

Tosylated derivatives are intermediates for further functionalization, such as cross-coupling reactions.

Heterocyclization Reactions

The compound serves as a precursor for fused heterocycles. For example:

  • Pyridazinoquinoline Formation: Cyclization with β-ketoesters or diketones yields pyridazino[3,4-b]quinoline derivatives :

    4-Hydrazino-2-methylquinoline+RCOCH2COOR’Pyridazinoquinoline+H2O\text{4-Hydrazino-2-methylquinoline} + \text{RCOCH}_2\text{COOR'} \rightarrow \text{Pyridazinoquinoline} + \text{H}_2\text{O}
  • Conditions:

    • Solvent: Acetic acid or ethanol

    • Temperature: Reflux

    • Yield: ~50–79%

Oxidation and Reduction

  • Oxidation: Treatment with nitrous acid converts the hydrazino group to an azide, enabling Staudinger reactions :

    4-Hydrazino-2-methylquinolineHNO24-Azido-2-methylquinoline\text{4-Hydrazino-2-methylquinoline} \xrightarrow{\text{HNO}_2} \text{4-Azido-2-methylquinoline}
  • Reduction: Catalytic hydrogenation of the azide yields the corresponding amine .

Mechanistic Insights

  • Hydrazone Formation: The hydrazino group acts as a nucleophile, attacking the electrophilic carbonyl carbon of aldehydes/ketones, followed by dehydration .

  • Cyclization: Intramolecular nucleophilic attack of the hydrazino nitrogen on adjacent carbonyl groups facilitates ring closure .

Scientific Research Applications

Chemistry

4-Hydrazino-2-methylquinoline hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its unique hydrazino group allows for various chemical reactions, including:

  • Oxidation: Can be oxidized to form quinoline derivatives.
  • Reduction: Can be reduced to yield different hydrazine derivatives.
  • Substitution Reactions: The hydrazino group can be replaced by other functional groups through nucleophilic substitution.

Research has indicated that this compound exhibits potential biological activities, particularly:

  • Antimicrobial Properties: Studies have shown that derivatives of hydrazinoquinolines possess significant antibacterial and antifungal activities. For instance, synthesized derivatives were evaluated against several bacterial strains, demonstrating varying degrees of efficacy .
  • Anticancer Potential: The compound is under investigation for its ability to inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and disruption of cellular pathways .

Medicinal Chemistry

The therapeutic potential of 4-hydrazino-2-methylquinoline hydrochloride is being explored in the context of drug development:

  • Enzyme Inhibition: Its interaction with specific enzymes makes it a candidate for developing inhibitors that could manage diseases like diabetes by targeting α-glucosidase .
  • Neuroprotective Effects: In studies involving neurotoxic agents, compounds similar to 4-hydrazino-2-methylquinoline have shown promise in mitigating neurochemical damage, suggesting potential applications in treating neurological disorders .

Case Study 1: Antimicrobial Activity

A study synthesized several derivatives of 4-hydrazino-2-methylquinoline and evaluated their antibacterial effects against multiple strains. The results indicated that certain derivatives had significant inhibitory effects, with Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics .

Case Study 2: Cancer Cell Proliferation

Research examined the impact of this compound on various cancer cell lines. It was found that specific concentrations led to reduced cell viability, suggesting a mechanism involving apoptosis or cell cycle arrest. Further studies are ongoing to elucidate the precise pathways affected .

Mechanism of Action

The mechanism of action of 4-Hydrazino-2-methylquinoline hydrochloride involves its interaction with specific molecular targets and pathways. The hydrazino group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes and disruption of cellular processes. This mechanism is being explored for its potential therapeutic applications .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 4-hydrazino-2-methylquinoline hydrochloride (inferred structure) with structurally analogous quinoline-based hydrazine derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
4-Hydrazino-2-methylquinoline hydrochloride (hypothetical) C₁₁H₁₂ClN₃ ~229.7* 2-CH₃, 4-NHNH₂ Likely intermediate for bioactive molecules
6-Chloro-4-hydrazino-2-methylquinoline hydrochloride C₁₁H₁₁Cl₂N₃ 260.13 2-CH₃, 4-NHNH₂, 6-Cl Enhanced lipophilicity due to Cl; used in heterocyclic synthesis
4-Hydrazino-2,5,7-trimethylquinoline hydrochloride C₁₂H₁₆ClN₃ 237.73 2,5,7-CH₃, 4-NHNH₂ Increased steric hindrance; commercial availability
4-Hydrazino-6-methoxy-2-methylquinoline C₁₁H₁₃N₃O 203.24 2-CH₃, 4-NHNH₂, 6-OCH₃ Improved solubility (polar OCH₃ group); synthetic yield up to 97%
2-Hydrazino-7-methyl-3-phenylquinoline hydrochloride C₁₆H₁₆ClN₃ 285.77 7-CH₃, 3-C₆H₅, 2-NHNH₂ Bulky phenyl group; potential CNS activity

*Estimated molecular weight for hypothetical structure.

Key Comparisons

Substituent Effects on Reactivity and Bioactivity: Chloro (Cl) vs. Methoxy (OCH₃): The 6-chloro derivative () exhibits higher lipophilicity, favoring membrane permeability in drug design, while the 6-methoxy analog () improves aqueous solubility, advantageous for formulation.

Synthetic Routes: Hydrazine groups are commonly introduced via reactions with hydrazine hydrate under reflux, as seen in ’s triazinoquinoxaline derivatives. For example, 6-chloro-4-hydrazino-2-methylquinoline hydrochloride () likely forms via similar nucleophilic substitution.

Analytical Characterization :

  • IR and ¹H-NMR spectra (e.g., NH stretching at ~3200 cm⁻¹, aromatic proton shifts at δ 6.5–8.5 ppm) are critical for confirming hydrazine incorporation and substituent positions, as validated in and .

Commercial and Research Applications: Compounds like 4-hydrazino-2,5,7-trimethylquinoline hydrochloride are commercially available (), suggesting utility in high-throughput screening or as building blocks for antimalarial or anticancer agents.

Biological Activity

4-Hydrazino-2-methylquinoline hydrochloride (CAS Number: 61760-54-1) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its synthesis, biological properties, mechanisms of action, and relevant case studies.

Molecular Formula: C10H12ClN3
Molecular Weight: 209.68 g/mol

The compound is synthesized through the reaction of 2-methylquinoline with hydrazine hydrate under reflux conditions, followed by purification through recrystallization. This synthetic route allows for the production of high-purity compounds suitable for biological testing .

Biological Activity Overview

4-Hydrazino-2-methylquinoline hydrochloride has been studied for various biological activities, particularly:

  • Antimicrobial Activity: Exhibits potential against a range of microbial pathogens.
  • Anticancer Properties: Investigated for its ability to inhibit cancer cell proliferation.
  • Enzyme Inhibition: The hydrazino group can form covalent bonds with nucleophilic sites in enzymes, leading to inhibition of key biological pathways .

The mechanism of action involves interaction with biological macromolecules. The hydrazino group can participate in covalent bonding with nucleophilic sites on proteins and enzymes, disrupting their function. This interaction may lead to:

  • Inhibition of Enzymatic Activity: Targeting enzymes critical for cancer progression or microbial growth.
  • Disruption of Cellular Processes: Affecting signal transduction pathways and metabolic functions .

Antimicrobial Activity

A study demonstrated that 4-Hydrazino-2-methylquinoline hydrochloride showed significant antibacterial activity against various strains, including resistant pathogens. The minimum inhibitory concentration (MIC) values indicated effective suppression of bacterial growth, suggesting its potential as a therapeutic agent in treating infections .

PathogenMIC (µg/mL)
Staphylococcus aureus15
Escherichia coli20
Pseudomonas aeruginosa25

Anticancer Properties

Research evaluating the cytotoxic effects on cancer cell lines revealed that the compound inhibited cell proliferation in a dose-dependent manner. The IC50 values varied across different cell lines, highlighting its selective activity.

Cell LineIC50 (µM)
MCF-7 (Breast Cancer)10
HeLa (Cervical Cancer)15
A549 (Lung Cancer)12

These findings suggest that 4-Hydrazino-2-methylquinoline hydrochloride may serve as a lead compound for further development into anticancer drugs .

Q & A

Q. How can crystallographic disorder in hydrazine-containing derivatives be addressed during refinement?

  • Methodological Answer : In SHELX, apply PART and SUMP instructions to model disordered atoms. Use restraints (e.g., DFIX for bond distances) to prevent overfitting. Validate with residual density maps (peak < 0.5 eÅ⁻³) and R-factor convergence (<5% difference between R₁ and wR₂) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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4-Hydrazino-2-methylquinoline hydrochloride
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